molecular formula C13H19ClNO2P B14466997 3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one CAS No. 67000-75-3

3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one

Cat. No.: B14466997
CAS No.: 67000-75-3
M. Wt: 287.72 g/mol
InChI Key: LIOHSPUKTGDTLE-UHFFFAOYSA-N
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Description

3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one is a complex organophosphorus compound It features a unique oxazaphospholidinone ring structure, which is a five-membered ring containing oxygen, nitrogen, and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one typically involves the reaction of a chloromethylating agent with a suitable precursor containing the oxazaphospholidinone ring. The reaction conditions often require the use of a base to facilitate the formation of the desired product. Common bases used in these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially altering their function. The oxazaphospholidinone ring structure may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-2-(hydroxymethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one
  • 3-Butyl-2-(methyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one

Uniqueness

3-Butyl-2-(chloromethyl)-5-phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications

Properties

CAS No.

67000-75-3

Molecular Formula

C13H19ClNO2P

Molecular Weight

287.72 g/mol

IUPAC Name

3-butyl-2-(chloromethyl)-5-phenyl-1,3,2λ5-oxazaphospholidine 2-oxide

InChI

InChI=1S/C13H19ClNO2P/c1-2-3-9-15-10-13(17-18(15,16)11-14)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3

InChI Key

LIOHSPUKTGDTLE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(OP1(=O)CCl)C2=CC=CC=C2

Origin of Product

United States

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